Etofenprox

Vue d'ensemble

Description

L'étofenprox est un dérivé pyréthroïde utilisé principalement comme insecticide. Il est reconnu pour son efficacité contre un large spectre de ravageurs, y compris ceux des secteurs de l'agriculture, de l'horticulture et de la santé publique . L'étofenprox agit en perturbant le système nerveux des insectes par contact direct ou ingestion . Il est également utilisé dans les médicaments anti-puces pour les animaux de compagnie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'étofenprox peut être synthétisé en utilisant le p-tert-butylphénol comme matière première. La synthèse implique quatre étapes principales de réaction : l'acétylation, la chloration, l'oxyéthylation et l'éthérification . Les conditions de réaction incluent généralement l'utilisation de solvants et de catalyseurs appropriés pour faciliter ces transformations.

Méthodes de production industrielle : Dans les milieux industriels, l'étofenprox est produit par Mitsui Chemicals Agro Inc. Le processus de production implique la formulation de l'étofenprox technique sous diverses formes telles que des concentrés émulsionnables, des poudres mouillables et des émulsions huile-dans-eau .

Analyse Des Réactions Chimiques

Types de réactions : L'étofenprox subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'étofenprox peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'étofenprox.

Substitution : L'étofenprox peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement employés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés désoxygénés.

4. Applications de la recherche scientifique

L'étofenprox a un large éventail d'applications de recherche scientifique :

Chimie : Il est étudié pour ses propriétés chimiques uniques et ses modifications potentielles pour améliorer son efficacité.

5. Mécanisme d'action

L'étofenprox agit sur le système nerveux des insectes en bloquant la fermeture des canaux sodiques lors de la repolarisation . Cette perturbation provoque une dépolarisation spontanée des membranes des cellules nerveuses, conduisant à une hyperactivité à faibles concentrations et à une paralysie à fortes concentrations . Les principales cibles moléculaires sont les canaux sodiques des cellules nerveuses .

Applications De Recherche Scientifique

Agricultural Applications

Etofenprox has shown significant effectiveness against a variety of agricultural pests, particularly in stored grain protection. Recent studies have demonstrated its insecticidal activity against several species, including:

- Ephestia kuehniella (Lepidoptera: Pyralidae)

- Rhyzopertha dominica (Coleoptera: Bostrychidae)

- Sitophilus oryzae (Coleoptera: Curculionidae)

- Tribolium confusum (Coleoptera: Tenebrionidae)

In a study where this compound was applied to different grains (barley, maize, oats, rice, and wheat) at concentrations ranging from 0.1 to 10 parts per million (ppm), it was found that a concentration of 10 ppm on whole rice resulted in a mortality rate of 96.1% for Ephestia kuehniella larvae after 21 days of exposure . This demonstrates the compound's potential as an effective solution for managing pest populations in stored products.

Household and Public Health Uses

This compound is also utilized in household pest control products. It is effective against common pests such as:

- Ticks

- Mosquitoes

- Fleas

The compound has been noted for its long-lasting effects, with claims of efficacy lasting up to six months when used as an insect growth regulator . This makes it suitable for both indoor and outdoor applications, contributing to public health by controlling vectors that transmit diseases.

Environmental Safety and Risk Assessment

Research into the environmental impact of this compound has been conducted to ensure its safe use. The Joint Meeting on Pesticide Residues (JMPR) has evaluated the compound's toxicity and potential risks. Studies indicate that while this compound can affect liver and thyroid functions in laboratory animals, it does not induce carcinogenic effects in rats or mice . The no-observed-adverse-effect level (NOAEL) for liver effects in rats was established at approximately 20 mg/kg body weight per day.

Detection and Analysis

The detection of this compound in various matrices, including food products, has been facilitated by advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These methods have been employed to assess multi-pesticide residues in herbal medicines, highlighting the importance of monitoring pesticide levels to ensure consumer safety .

Case Study 1: Efficacy Against Stored Grain Pests

A detailed investigation was conducted on the effectiveness of this compound against Ephestia kuehniella larvae in stored rice. The study revealed that applying this compound at 10 ppm led to a significant reduction in pest populations over a three-week period, showcasing its potential as a reliable insecticide for grain storage .

Case Study 2: Public Health Impact

In urban settings, this compound has been used in formulations targeting mosquito populations to reduce the incidence of vector-borne diseases. Field trials demonstrated a substantial decrease in mosquito populations when treated with this compound-based products, contributing positively to public health initiatives aimed at controlling disease vectors .

Mécanisme D'action

Etofenprox acts on the nervous system of insects by blocking the closure of sodium ion channels during repolarization . This disruption causes spontaneous depolarization of nerve cell membranes, leading to hyperactivity at low concentrations and paralysis at high concentrations . The primary molecular targets are the sodium channels in the nerve cells .

Comparaison Avec Des Composés Similaires

L'étofenprox est unique parmi les insecticides pyréthroïdes en raison de sa structure éther, par opposition à la structure ester plus courante trouvée dans les autres pyréthroïdes . Cette différence structurelle contribue à son mode d'action et à son efficacité distincts. Des composés similaires incluent :

- Perméthrine

- Cyperméthrine

- Deltaméthrine

- Fenvalérate

L'étofenprox s'est avéré avoir une toxicité plus faible pour les mammifères que certains de ces autres pyréthroïdes, ce qui en fait une option plus sûre pour une utilisation dans diverses applications .

Activité Biologique

Etofenprox is a synthetic pyrethroid insecticide commonly used in agricultural and residential pest control. Its chemical structure allows it to mimic the natural insecticidal properties of pyrethrins, providing effective pest management. This article delves into the biological activity of this compound, focusing on its effects on various organisms, mechanisms of action, and potential health implications.

This compound acts primarily by disrupting the nervous system of insects. It binds to voltage-gated sodium channels in neuronal membranes, prolonging the opening of these channels. This disruption leads to hyperexcitation of the nervous system, resulting in paralysis and death in target pests. The compound's efficacy has been demonstrated against various insect species, including mosquitoes and termites.

Efficacy Against Insect Pests

-

Insecticidal Activity : this compound has shown significant insecticidal activity against several pest species. For instance:

- Mosquitoes : A study indicated that this compound-treated fabrics exhibited a broad spectrum of activity against mosquito vectors, with LD50 and LD90 values recorded at 8.0 mg/m² and 80.0 mg/m², respectively .

- Termites : In laboratory settings, this compound demonstrated rapid action against Formosan subterranean termites, with most mortality occurring within 24 hours .

- Resistance Management : Research indicates that this compound maintains effectiveness against certain malaria vectors like Anopheles gambiae, though some resistance was noted in Anopheles funestus populations .

Environmental Impact

This compound's environmental persistence varies depending on application methods and conditions. Residual efficacy studies have shown that this compound can maintain high mortality rates in treated surfaces for extended periods, making it a viable option for indoor residual spraying (IRS) programs . However, concerns regarding its potential risks to non-target organisms, particularly aquatic life, have been raised due to its widespread use in residential settings .

Toxicological Studies

- Liver Tumor Promotion : A significant study highlighted the liver tumor-promoting effects of this compound in male F344 rats. The research indicated that exposure to this compound led to increased oxidative stress markers and elevated levels of glutathione S-transferase placental form (GST-P) positive foci in liver tissues . The study concluded that this compound activates the constitutive active/androstane receptor (CAR), enhancing microsomal reactive oxygen species (ROS) production.

- Sub-chronic Toxicity : In sub-chronic dietary studies on rats and mice, it was found that this compound primarily affects the liver and thyroid glands at specific dose levels. The NOAEL (No Observed Adverse Effect Level) for liver effects in rats was determined to be approximately 3.7 mg/kg bw/day . Additionally, renal dysfunction was observed in mice at higher doses, indicating potential nephrotoxic effects .

Comparative Efficacy

The following table summarizes findings from various studies comparing this compound with other insecticides:

| Insecticide | Target Species | LD50 (mg/m²) | Efficacy Duration |

|---|---|---|---|

| This compound | Mosquitoes | 8.0 | Up to 5 months |

| Bifenthrin | Mosquitoes | 9.5 | Up to 4 months |

| Lambda-cyhalothrin | Mosquitoes | 7.5 | Up to 4 months |

| This compound | Termites | N/A | Mortality within 24 hours |

Propriétés

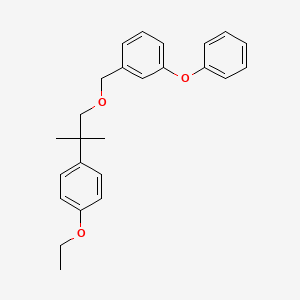

IUPAC Name |

1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREQHYQNNWYQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032610 | |

| Record name | Etofenprox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80844-07-1 | |

| Record name | Ethofenprox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80844-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofenprox [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080844071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofenprox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxybenzyl-2-(4-ethoxyphenyl)-2-methylpropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFENPROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD7P9153C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.